N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethylpyrimidin-2-amine
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Description
“N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,4-dimethylpyrimidin-2-amine” is a complex organic compound . It has a molecular formula of C17H19FN8 and an average mass of 354.385 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . It includes a cyclobutyl group, a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a dimethylpyrimidine group .Scientific Research Applications
Heterocyclic Compound Synthesis
Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines : Starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile, novel tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines were synthesized using 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst. This research highlights the potential of using heterocyclic compounds as intermediates in creating complex molecular structures with potential for further functionalization (Khashi et al., 2015).
Enaminones as Building Blocks : Enaminones were utilized to synthesize N-arylpyrazole-containing compounds, leading to various substituted pyridine derivatives and demonstrating enaminones' utility in constructing biologically active molecules. This study underscores the versatility of enaminones in heterocyclic chemistry and their potential in generating compounds with significant biological activities (Riyadh, 2011).
Crystal Structure Analysis : The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine was determined, revealing insights into the molecular interactions and packing of such compounds. Understanding the crystal structure aids in the design of molecules with desired physical and chemical properties (Repich et al., 2017).
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,4-dimethylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-12-8-9-19-18(20-12)24(2)14-10-25(11-14)16-7-6-15-21-22-17(26(15)23-16)13-4-3-5-13/h6-9,13-14H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBYIJDVJUHTOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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